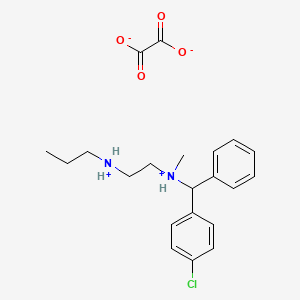

N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N'-propylethylenediamine oxalate

Description

Chemical Identity and Structural Features

The compound N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N'-propylethylenediamine oxalate (CID 32122) is a substituted ethylenediamine derivative with a complex structure. Key attributes include:

- Molecular Formula: C₁₉H₂₅ClN₂ (neutral form) + oxalate counterion .

- SMILES:

CCCNCCN(C)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl. - Key Functional Groups:

- A central ethylenediamine backbone.

- N-methyl and N-propyl substituents.

- A benzyl group substituted with a p-chlorophenyl moiety.

- Oxalate counterion for charge neutralization.

Physicochemical Properties

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, vary based on adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 317.17790 | 179.0 |

| [M+Na]⁺ | 339.15984 | 192.4 |

| [M-H]⁻ | 315.16334 | 185.6 |

These values reflect moderate molecular compactness, influenced by the branched alkyl and aromatic substituents .

Properties

CAS No. |

23892-41-3 |

|---|---|

Molecular Formula |

C21H27ClN2O4 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

[(4-chlorophenyl)-phenylmethyl]-methyl-[2-(propylazaniumyl)ethyl]azanium;oxalate |

InChI |

InChI=1S/C19H25ClN2.C2H2O4/c1-3-13-21-14-15-22(2)19(16-7-5-4-6-8-16)17-9-11-18(20)12-10-17;3-1(4)2(5)6/h4-12,19,21H,3,13-15H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

LPMUBVZAGLZGTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC[NH2+]CC[NH+](C)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl chloride with N-methyl-N’-propylethylenediamine in the presence of a base to form the intermediate product. This intermediate is then reacted with oxalic acid to yield the final oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylenediamine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Ethylenediamine Derivatives

Structural Modifications and Their Impact

The following compounds share structural similarities but differ in substituents or counterions:

N-(alpha-(p-Chlorophenyl)benzyl)-N'-propylethylenediamine Dioxalate (CID 32126)

- Molecular Formula : C₁₈H₂₃ClN₂ + dioxalate.

- Key Differences :

- Lacks the N-methyl group present in CID 32122.

- Features a dioxalate counterion instead of a single oxalate.

CCS Values :

Adduct m/z CCS (Ų) [M+H]⁺ 303.16225 173.8

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-Dibenzylethylenediamine Oxalate (CID 32148)

- Molecular Formula : C₂₉H₂₉ClN₂ + oxalate.

- Key Differences :

- N',N'-dibenzyl substituents replace N-methyl and N-propyl groups.

- Increased aromatic bulk enhances hydrophobicity.

CCS Values :

Adduct m/z CCS (Ų) [M+H]⁺ 441.20921 215.7

N-(alpha-(p-Chlorophenyl)benzyl)-N,N',N'-Trimethylethylenediamine Dioxalate (CID 32118)

- Molecular Formula : C₁₈H₂₃ClN₂ + dioxalate.

- Key Differences :

- Trimethylation at nitrogen atoms increases polarity.

- Dioxalate counterion alters solubility.

CCS Values :

Adduct m/z CCS (Ų) [M+H]⁺ 303.16225 173.8 - Reduced CCS compared to CID 32122 suggests tighter folding due to methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.